Cas no 2171592-69-9 (2-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohex-4-ynoic acid)

2-3-Ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohex-4-ynoic acid is a specialized synthetic intermediate primarily used in peptide chemistry and solid-phase synthesis. Its key structural features include an ethoxy group, an Fmoc-protected amine, and an alkyne moiety, enabling selective modifications and conjugation in complex molecular architectures. The Fmoc group offers orthogonal protection for amine functionalities, facilitating controlled deprotection under mild conditions. The alkyne handle allows for click chemistry applications, such as CuAAC reactions, enhancing its utility in bioconjugation and material science. This compound is particularly valuable in the synthesis of peptide-based therapeutics and probes, where precise functionalization and stability are critical. Its well-defined reactivity profile ensures reproducibility in advanced synthetic workflows.
2-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohex-4-ynoic acid structure
2171592-69-9 structure
Product Name:2-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohex-4-ynoic acid
CAS No:2171592-69-9
MF:C27H30N2O6
MW:478.536907672882
CID:6186777
PubChem ID:165561966
Update Time:2025-06-15

2-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohex-4-ynoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohex-4-ynoic acid
    • 2-[3-ethoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]hex-4-ynoic acid
    • 2171592-69-9
    • EN300-1473528
    • Inchi: 1S/C27H30N2O6/c1-3-5-14-24(26(31)32)29-25(30)15-18(34-4-2)16-28-27(33)35-17-23-21-12-8-6-10-19(21)20-11-7-9-13-22(20)23/h6-13,18,23-24H,4,14-17H2,1-2H3,(H,28,33)(H,29,30)(H,31,32)
    • InChI Key: FDSCIIGRNJZHNN-UHFFFAOYSA-N
    • SMILES: O(C(NCC(CC(NC(C(=O)O)CC#CC)=O)OCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 478.21038668g/mol
  • Monoisotopic Mass: 478.21038668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 12
  • Complexity: 780
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 114Ų

2-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohex-4-ynoic acid Pricemore >>

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2-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohex-4-ynoic acid Related Literature

Additional information on 2-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohex-4-ynoic acid

Introduction to 2-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohex-4-ynoic Acid (CAS No. 2171592-69-9)

2-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohex-4-ynoic acid, a compound with the CAS number 2171592-69-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in drug development. The presence of multiple functional groups, including ethoxy, methoxycarbonyl, and amino substituents, makes it a versatile candidate for various biochemical interactions. Its molecular structure, characterized by a hexynoic acid backbone, further enhances its utility in synthetic chemistry and medicinal research.

The compound's< strong>naming convention follows the IUPAC rules, providing a clear and precise description of its chemical architecture. The term 2-3-ethoxy indicates the presence of ethoxy groups at the 2nd and 3rd positions, while 4-(...)aminobutanamidohex-4-ynoic acid describes the amino and amidohexynoic components. The incorporation of (9H-fluoren-9-yl)methoxycarbonyl group highlights its complex nature and suggests potential roles in protease inhibition and other enzymatic interactions.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegeneration. The< strong>polyfunctional nature of 2-3-ethoxy-4-{(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohex-4-ynoic acid makes it an attractive candidate for such applications. For instance, the methoxycarbonyl group can serve as a protecting group in peptide synthesis, while the amino group offers opportunities for further derivatization to create bioactive molecules.

The hexynoic acid moiety is particularly noteworthy due to its ability to participate in various chemical reactions, including Michael additions and cycloadditions. These reactions are often employed in organic synthesis to construct complex molecular architectures. Moreover, the fluorenyl moiety is known for its photophysical properties, which could be exploited in photochemical and photobiological applications.

Recent studies have demonstrated the potential of< strong>fluorene-based derivatives in medicinal chemistry. The fluorenyl group enhances the solubility and bioavailability of compounds, making them more suitable for therapeutic use. Additionally, the methoxycarbonyl group can be selectively removed under mild conditions to reveal reactive intermediates or to introduce other functional groups. This flexibility makes 2-3-ethoxy-4-{(9H-fluoren-9-ylmethoxycarbonyl}amino)butanamidohexylcanoic acid a valuable tool in drug discovery.

The< strong>cas number 2171592_69_9 provides a unique identifier for this compound, facilitating its recognition in scientific literature and databases. This standardized nomenclature ensures that researchers worldwide can accurately reference and utilize this compound in their studies. The CAS system is maintained by the Chemical Abstracts Service (CAS), which is part of the American Chemical Society (ACS). It serves as a critical resource for chemists and pharmacologists seeking information on chemical substances.

In conclusion, 2_3_ethoxy_4_{(9H_fluoren_9_ylmethoxycarbonyl}amino)butanamidohexylcanoic acid represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features and functional groups make it an excellent candidate for further investigation into drug development. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in addressing complex diseases and improving human health.

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